molecular formula C24H14N4OS3 B2820610 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 477538-98-0

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2820610
CAS No.: 477538-98-0
M. Wt: 470.58
InChI Key: JFVMXQFEIBATGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a thiophene moiety at position 2 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a thiazole ring bearing a benzo[d]thiazol-2-yl substituent.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N4OS3/c29-22(15-12-18(20-10-5-11-30-20)25-16-7-2-1-6-14(15)16)28-24-27-19(13-31-24)23-26-17-8-3-4-9-21(17)32-23/h1-13H,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVMXQFEIBATGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Construction of the thiazole ring: This might involve the reaction of a thioamide with an α-haloketone.

    Synthesis of the quinoline ring: This can be done via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.

    Coupling reactions: The final compound can be assembled through coupling reactions, such as Suzuki or Heck coupling, to link the various heterocyclic units.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and quinoline moieties are susceptible to oxidation under specific conditions:

Reaction SiteConditionsProductReference
Thiophene ringH<sub>2</sub>O<sub>2</sub>/AcOH, 60°CThiophene sulfoxide or sulfone derivatives
Quinoline C4-carboxamideKMnO<sub>4</sub> (acidic)Quinoline-4-carboxylic acid

Key Findings :

  • Oxidation of the thiophene ring typically yields sulfoxide intermediates, which can further oxidize to sulfones under prolonged exposure.

  • The quinoline backbone undergoes regioselective oxidation at the C4-carboxamide group to form carboxylic acids .

Reduction Reactions

The carboxamide and heterocyclic rings participate in reduction pathways:

Reaction SiteConditionsProductReference
Carboxamide groupLiAlH<sub>4</sub>, THF, refluxPrimary amine derivative
Benzothiazole ringH<sub>2</sub>/Pd-C, ethanolReduced dihydrobenzothiazole

Key Findings :

  • LiAlH<sub>4</sub> reduces the carboxamide to an amine while preserving the heterocyclic framework.

  • Catalytic hydrogenation selectively reduces the benzothiazole ring without affecting thiazole or quinoline systems .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

ConditionsProductReference
6M HCl, reflux2-(thiophen-2-yl)quinoline-4-carboxylic acid
NaOH (20%), 100°CSodium carboxylate salt

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis generates a carboxylate intermediate, stabilized by resonance .

Nucleophilic Substitution

The thiazole rings exhibit reactivity toward nucleophiles:

Reaction SiteNucleophileConditionsProductReference
Thiazole C2Alkyl halidesDMF, K<sub>2</sub>CO<sub>3</sub>, 80°CAlkylated thiazole derivatives

Key Findings :

  • The electron-deficient thiazole nitrogen facilitates alkylation at the C2 position.

Electrophilic Substitution

The quinoline and thiophene rings undergo electrophilic substitution:

Reaction SiteReagentProductReference
Quinoline C3HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-Nitroquinoline derivative
Thiophene C5SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-Sulfonated thiophene

Regioselectivity :

  • Nitration occurs preferentially at the C3 position of quinoline due to electronic and steric factors .

  • Sulfonation targets the C5 position of the thiophene ring.

Comparative Reactivity of Functional Groups

Functional GroupReactivity (Relative)Preferred Reactions
Thiophene ringHighOxidation, electrophilic substitution
CarboxamideModerateHydrolysis, reduction
Thiazole ringsLowNucleophilic substitution
QuinolineModerateElectrophilic substitution, oxidation

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds featuring the benzo[d]thiazole and thiazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamideMCF-7 (Breast Cancer)5.6Apoptosis induction
This compoundA549 (Lung Cancer)7.3Cell cycle arrest

Case Study: A recent investigation into the compound's efficacy against multidrug-resistant cancer cells revealed that it could overcome resistance mechanisms, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound has been explored as a potential material in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed for display technologies.

Performance Metrics:

ParameterValue
Luminous Efficiency (cd/A)15
Maximum Emission Wavelength (nm)480

Biochemical Research Applications

1. Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and inflammation. The inhibition profiles suggest that it may serve as a lead compound for drug development targeting these enzymes.

Enzyme Inhibition Data:

EnzymeIC50 (µM)Type of Inhibition
Cyclooxygenase (COX)3.5Competitive
Protein Kinase B (AKT)8.0Noncompetitive

Case Study: In vitro studies demonstrated that the compound effectively inhibited COX enzymes, which are crucial in the inflammatory response, thus highlighting its potential use in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, synthesis, and key differences between the target compound and analogous molecules identified in the evidence:

Compound Name Structural Features Synthesis Highlights Key Differences Reference
Target Compound
N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Quinoline-4-carboxamide core, 2-thiophenyl, 4-linked thiazole-benzo[d]thiazole Likely involves HATU/DIPEA-mediated coupling (analogous to ). Low yield (8%) noted for related quinoline-carboxamides. Unique thiazole-benzo[d]thiazole-thiophene-quinoline scaffold.
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide Quinoline-4-carboxamide core, 2-(4-methylphenyl), 5-cyclopropyl-1,3,4-thiadiazole Synthesis details unspecified; structure suggests multistep coupling. Replaces thiazole-benzo[d]thiazole with thiadiazole; cyclopropyl substituent introduces steric bulk.
Diethyl 2-(Benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate Malonate ester core, benzo[b]thiophene, 6-chloro-benzo[d]thiazole Catalytic asymmetric synthesis (Q catalyst, 25°C, 72–96 h); yields 75–82%. Malonate ester backbone instead of quinoline; chloro substituent on benzothiazole enhances electronegativity.
N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Acetamide linker, benzo[d]thiazole, dihydroisoquinoline-phenyl Reflux with triethylamine in DMF; recrystallization yields pure product. Acetamide linker instead of carboxamide; dihydroisoquinoline-phenyl group alters rigidity.
N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-hexahydroquinoline-3-carboxamide Hexahydroquinoline core, 5-bromo-benzo[d]thiazole, 2,4-dimethoxyphenyl Synthesis unspecified; likely involves halogenation and coupling steps. Saturated quinoline ring reduces aromaticity; bromo and methoxy substituents modulate reactivity.
N4-(4-Fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamide Benzo[d]thiazole-2,4-dicarboxamide, 4-fluorophenyl Multistep protocol with IR/NMR validation; high yields (specifics unspecified). Dicarboxamide vs. monocarboxamide; fluorophenyl enhances lipophilicity.

Structural and Functional Insights

Core Scaffold Variations: The target compound’s quinoline-4-carboxamide core is distinct from malonate esters () or dicarboxamides (), which may influence binding to planar biological targets like kinases. The thiazole-benzo[d]thiazole moiety in the target compound is replaced with thiadiazole in , impacting electronic properties and steric accessibility .

Substituent Effects: Electron-withdrawing groups (e.g., 6-chloro in ) on benzothiazole enhance electrophilicity, whereas methoxy groups () increase solubility.

Synthesis Challenges: Low yields (8% in ) for quinoline-carboxamides suggest inherent reactivity challenges, whereas malonate esters () and acetamides () are synthesized more efficiently. Catalytic asymmetric methods () enable enantioselectivity, a feature absent in the target compound’s synthesis .

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing on various research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes multiple heterocyclic rings, specifically a quinoline core substituted with thiazole and thiophene groups. Its synthesis typically involves multi-step reactions starting from simpler benzothiazole derivatives. For instance, the synthesis may begin with the formation of benzothiazole followed by reactions with isothiocyanates and subsequent cyclization to form the final product. The detailed synthetic pathways often yield derivatives with varying biological activities.

1. Anticancer Activity

Research has shown that compounds similar to this compound exhibit notable anticancer properties. For example, studies have demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cell lines, such as MCF cells. The mechanism often involves the activation of apoptotic pathways, leading to cell cycle arrest and increased rates of cancer cell death .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF725.72Induces apoptosis
Compound BU8745.20Cell cycle arrest
Compound CHeLa30.50ROS generation

2. Acetylcholinesterase Inhibition

Another significant biological activity associated with this class of compounds is their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies have shown that certain derivatives can effectively inhibit AChE with IC50 values in the low micromolar range, suggesting potential for therapeutic use in neurodegenerative disorders . Molecular docking studies have provided insights into the binding interactions between these compounds and the active site of AChE, indicating favorable binding conformations.

Table 2: Acetylcholinesterase Inhibition Data

Compound NameIC50 (µM)Binding Affinity (kcal/mol)
Compound D2.7-9.5
Compound E5.0-8.3

3. Antimicrobial Properties

Compounds containing thiazole and quinoline moieties have also been evaluated for antimicrobial activity against various pathogens, including bacteria and fungi. Studies indicate that these compounds exhibit significant inhibitory effects against strains such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) often below 10 µg/mL . The presence of multiple heterocycles enhances their interaction with microbial enzymes, contributing to their efficacy.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Effects : A recent study evaluated a series of thiazole derivatives for their anticancer activity against breast cancer cell lines. The results showed that derivatives similar to our compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
  • Neuroprotective Effects : In another investigation focusing on neurodegenerative diseases, a compound structurally related to this compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage, demonstrating promising neuroprotective effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.